molecular formula C8H13ClN4O2 B6220222 methyl 1-[(1r,3r)-3-aminocyclobutyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans CAS No. 2757961-31-0

methyl 1-[(1r,3r)-3-aminocyclobutyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans

Cat. No.: B6220222
CAS No.: 2757961-31-0
M. Wt: 232.7
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Description

Methyl 1-[(1r,3r)-3-aminocyclobutyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans, is a complex organic compound

Properties

CAS No.

2757961-31-0

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1r,3r)-3-aminocyclobutyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves multi-step processes:

  • Formation of the aminocyclobutyl group: This can be achieved through cyclization reactions starting from linear precursors.

  • Construction of the triazole ring:

  • Final coupling: Combining the aminocyclobutyl moiety with the triazole and subsequent methyl ester formation.

Industrial Production Methods

Scaling up for industrial production may involve optimizing reaction conditions to increase yield and purity, often under controlled temperature and pressure. Catalysts might be used to enhance reaction rates, and purification steps such as recrystallization or chromatography could be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidation at the aminocyclobutyl group, potentially leading to the formation of oxo derivatives.

  • Reduction: The triazole ring might be subject to reduction under certain conditions, affecting its electronic properties.

  • Substitution: The methyl ester group could be a site for nucleophilic substitution, forming various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents: Sodium borohydride or lithium aluminium hydride for reduction reactions.

  • Nucleophiles: Various amines or alkoxides for substitution reactions.

Major Products

The major products from these reactions can include a range of functionalized derivatives that retain the core structure but have altered properties due to the modifications at specific sites.

Scientific Research Applications

Chemistry

In chemistry, this compound can be a valuable intermediate for the synthesis of more complex molecules. Its triazole ring is a common motif in many chemical reactions, allowing for diverse functionalization.

Biology and Medicine

In biology and medicine, methyl 1-[(1r,3r)-3-aminocyclobutyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can be used as a lead compound in drug discovery. Its unique structure may bind to specific proteins or enzymes, potentially leading to the development of new therapeutic agents.

Industry

In industry, this compound might be utilized in the creation of specialty chemicals, with applications ranging from pharmaceuticals to material science due to its unique properties.

Mechanism of Action

The compound’s mechanism of action is primarily driven by its ability to interact with biological molecules. The aminocyclobutyl group can mimic certain natural substrates, facilitating binding to enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within its target binding site. These interactions can modulate the function of the biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole derivatives: These include a range of molecules with similar triazole rings but different substituents, each with unique properties and applications.

  • Cyclobutyl compounds: Similar structures that feature cyclobutyl groups may have comparable biological activities.

  • Aminocyclobutyl derivatives: Compounds with similar aminocyclobutyl groups can also share some pharmacological properties.

Uniqueness

What sets methyl 1-[(1r,3r)-3-aminocyclobutyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride apart is its specific combination of functional groups, leading to unique reactivity and potential applications. The presence of both an aminocyclobutyl and a triazole ring within the same molecule is relatively rare, offering distinctive binding characteristics and chemical properties.

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